S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate
Overview
Description
S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate is a useful research compound. Its molecular formula is C15H14BrNO4S2 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.95476 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Studies
The synthesis and biological studies of novel derivatives related to S-[4-(5-bromo-2-ethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate have been explored. For instance, ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives were synthesized and characterized. These compounds were screened for their in vitro antioxidant, antibacterial, and antifungal activities, demonstrating the potential biological applications of such derivatives (Maddila et al., 2012).
Photodynamic Therapy Application
Derivatives of this compound have been studied for their photophysical and photochemical properties. These properties are especially relevant in the context of photodynamic therapy, a treatment for cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these derivatives make them promising as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Catalytic Decomposition Studies
Research into the catalytic decomposition of related compounds, such as dibenzylselenonium cyano(methoxycarbonyl)methylide, has been conducted. These studies have shed light on the reaction mechanisms and potential applications in synthesis processes involving catalytic amounts of thioamides (Tamagaki & Hatanaka, 1976).
Antibacterial Activity Studies
The antibacterial activities of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties have been studied. These compounds have shown significant antibacterial activity, primarily against Gram-positive bacterial strains. This research highlights the potential of this compound derivatives in the development of new antimicrobial agents (Trotsko et al., 2018).
Properties
IUPAC Name |
ethyl [(4Z)-4-[(5-bromo-2-ethoxyphenyl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S2/c1-3-20-12-6-5-10(16)7-9(12)8-11-13(18)22-14(17-11)23-15(19)21-4-2/h5-8H,3-4H2,1-2H3/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHCRMSRJHAKSC-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)SC(=N2)SC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)SC(=N2)SC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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